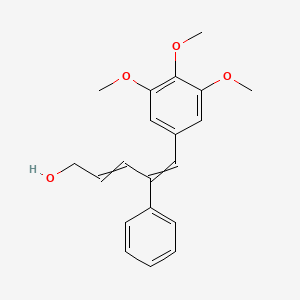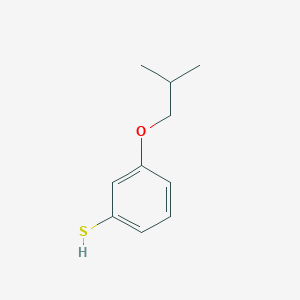
3-iso-Butoxythiophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iso-Butoxythiophenol is an organic compound that belongs to the class of thiophenols, which are sulfur-containing aromatic compounds. This compound is characterized by the presence of a thiol group (-SH) attached to a thiophene ring, which is further substituted with an iso-butoxy group (-O-C(CH3)2-CH2-). Thiophenols are known for their distinctive odor and are often used in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-iso-Butoxythiophenol typically involves the reaction of thiophenol with iso-butyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the thiol group of thiophenol attacks the carbon atom of iso-butyl bromide, displacing the bromide ion and forming the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-iso-Butoxythiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The iso-butoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted thiophenols depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-iso-Butoxythiophenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-iso-Butoxythiophenol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Thiophenol: Lacks the iso-butoxy group, making it less hydrophobic.
4-iso-Butoxythiophenol: Similar structure but with the iso-butoxy group at a different position.
Phenol: Contains a hydroxyl group instead of a thiol group, resulting in different chemical properties.
Uniqueness: 3-iso-Butoxythiophenol is unique due to the presence of both the thiol and iso-butoxy groups, which confer distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H14OS |
|---|---|
Molekulargewicht |
182.28 g/mol |
IUPAC-Name |
3-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H14OS/c1-8(2)7-11-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
FPWVYESWUWFLON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC(=CC=C1)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![1,3-Benzenediol, 4-[2-(3-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12637801.png)
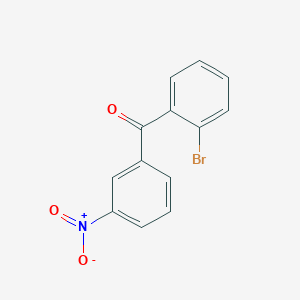
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-(3-pyridinyl)-](/img/structure/B12637806.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholin-3-one](/img/structure/B12637812.png)

![2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]](/img/structure/B12637820.png)

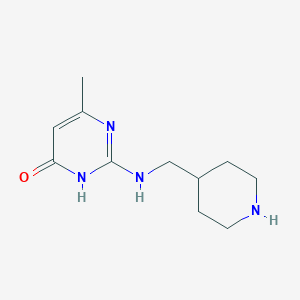

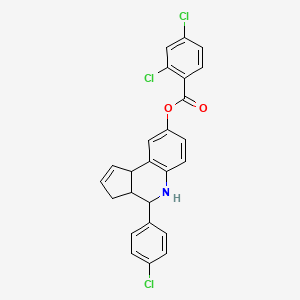
![tert-Butyl (3R)-3-[(3-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B12637853.png)
